Home > Products > Building Blocks P3661 > 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine - 1082594-15-7

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Catalog Number: EVT-1705864
CAS Number: 1082594-15-7
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization reactions: These reactions are crucial for forming the triazole ring fused to the pyridine core. [, ]
  • Substitution reactions: These reactions are employed to introduce desired substituents at various positions on the triazolopyridine scaffold. []
  • Oxidation reactions: Oxidative cyclization is a common strategy to form the final heterocyclic ring system. []
Applications
  • Medicinal Chemistry: It could serve as a starting point for developing novel drug candidates targeting a wide range of diseases, such as inflammation, cancer, or neurological disorders. [, ]

1,2,4-Triazolo[4,3-a]pyridin-3-amine

    Compound Description: 1,2,4-Triazolo[4,3-a]pyridin-3-amine is a triazolopyridine derivative. A study investigated its structural and spectroscopic properties, including FTIR, FT-Raman, and UV-Vis spectra. The research also analyzed its crystal structure, revealing a centrosymmetric monoclinic space group with N–H⋯N hydrogen bond interactions. []

    Relevance: This compound shares the core triazolo[4,3-a]pyridine structure with 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, differing only by the absence of the phenyl group at the 3-position in the triazole ring. This structural similarity suggests potential similarities in their chemical properties and potential biological activities. []

N,N'-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepin-5-amine (RL142)

    Compound Description: This compound, designated as RL142, exhibits anti-inflammatory activity. [] Its crystal structure has been determined, revealing a boat conformation of the diazepine ring. [] The study also compared its conformation with a related anticonvulsant compound, RL202. []

    Relevance: While structurally distinct from 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, RL142 shares the presence of a phenyl-substituted triazolo ring. This common motif suggests potential overlap in their binding affinities to certain targets and might influence their pharmacological profiles. The comparison with RL202 highlights the impact of structural variations within this class of compounds on their biological activities. []

3-phenyl-1-(6-phenylpyridin-2-yl)-1H-[1,2,4]triazolo[4,3-a]pyridin-4-ium (1a)+

    Compound Description: This cationic compound acts as a DNA intercalator, binding to DNA and potentially interfering with its structure and function. [] Its interaction with DNA has been confirmed through UV, CD, and luminescence spectroscopy, along with DNA melting temperature and rheology measurements. []

1-phenyl-3-(6-phenylpyridin-2-yl)-3H-[1,2,4]triazolo[4,3-a]quinolin-10-ium (1b)+

    Compound Description: Similar to (1a)+, this compound is a cationic DNA intercalator, interacting with DNA and potentially affecting its biological functions. [] Its binding to DNA has been validated through the same techniques used for (1a)+, indicating a similar mechanism of action. []

    Relevance: This compound, while sharing the triazole ring system and a phenyl substituent with 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, exhibits a distinct structure overall. The presence of the quinoline moiety and the positive charge in (1b)+ differentiates its properties and potential interactions compared to 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. Despite the structural differences, their shared features could result in overlapping interactions with specific biological targets, though their overall pharmacological profiles might differ significantly. []

2-(5-substituted-7-phenyl-[1,2,4]triazolo[4,3-f]pyrimidin-3-yl)quinoxalines

    Compound Description: This series of compounds, featuring variations in the 5-position substituent of the triazolopyrimidine ring, were synthesized and evaluated for their antibacterial activity. []

    Relevance: These compounds, despite incorporating a triazole ring, differ significantly in their overall structure from 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. The presence of the pyrimidine and quinoxaline moieties in these compounds sets them apart, leading to distinct physicochemical properties and potential biological activities. This difference highlights the diverse range of structures possible within the broader family of triazole-containing compounds. []

Substituted 5-Phenyltriazolylquinazolinylamino Nicotinic Acid Esters

    Compound Description: This series of compounds, incorporating a triazole ring within a quinazoline scaffold, was synthesized and evaluated for their antibacterial activity. [] The study aimed to explore the potential synergistic effects of combining quinazoline and imidazole moieties, known for their biological activities. []

    Relevance: This group of compounds, despite containing a phenyl-substituted triazole ring like 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, differs significantly in their overall structure. The presence of the quinazoline and nicotinic acid ester moieties in these compounds distinguishes their properties and potential biological profiles. The study's focus on antibacterial activity further underscores the distinct biological targets and mechanisms of action that these compounds might possess compared to 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. []

N,N-dimethyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)phenyl)ethan-1-amine (Ýmir-2)

    Compound Description: This compound exhibits dual-target activity, acting as both an acetylcholinesterase (AChE) inhibitor and an α7 nicotinic acetylcholine receptor (α7 nAChR) agonist. [] It was identified through a virtual screening approach targeting compounds with potential for treating neurodegenerative diseases. []

    Relevance: This compound, while containing a triazole ring, differs substantially from 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine in its overall structure. The presence of the pyrimidine and phenyl ethanamine moieties in Ýmir-2 contributes to its distinct pharmacological profile, particularly its dual-target activity on AChE and α7 nAChR. [] This difference highlights the importance of specific structural features in determining the biological activities of triazole-containing compounds.

3-methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

2-(3-fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine

    Compound Description: This compound was identified as one of the seven exogenous activators of GPR17. []

    Relevance: This compound shares a triazole ring and a pyridine ring with 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. It is structurally related to the target compound as they both contain the [, , ]triazolo[4,3-a]pyridine core. []

(S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3-b)pyridazin-6-amine

    Compound Description: This compound is a c-Met kinase inhibitor. []

    Relevance: This compound shares a triazole ring with 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. []

Properties

CAS Number

1082594-15-7

Product Name

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

IUPAC Name

3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

HFIXPRQLZIKBGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.